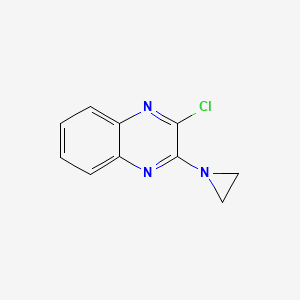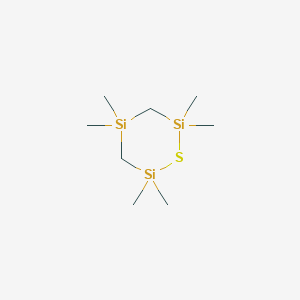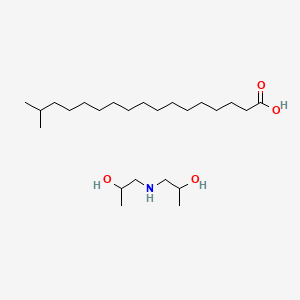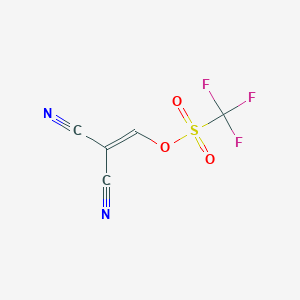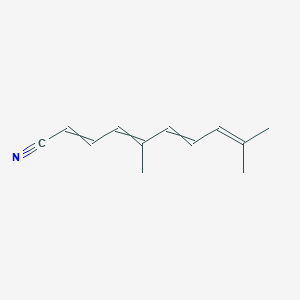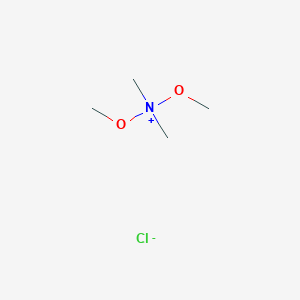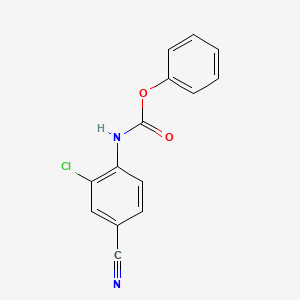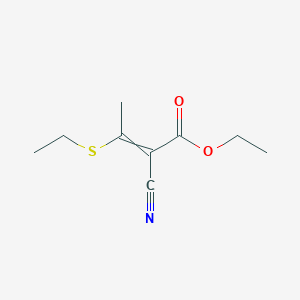![molecular formula C21H26OS B14360269 S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-60-0](/img/structure/B14360269.png)
S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound characterized by a biphenyl core with a propylthio and a pentyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Propylthio Group: The propylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated biphenyl derivative.
Addition of the Pentyl Group: The pentyl group can be added through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated biphenyls
Wissenschaftliche Forschungsanwendungen
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA or interacting with nucleic acids, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
S-Propyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can be compared with similar compounds such as:
S-Propyl 4’-methyl[1,1’-biphenyl]-4-carbothioate: Differing by the length of the alkyl chain, which may influence its physical and chemical properties.
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: Differing by the alkyl group attached to the sulfur atom, affecting its reactivity and biological activity.
S-Propyl 4’-ethyl[1,1’-biphenyl]-4-carbothioate: Differing by the substituent on the biphenyl core, impacting its overall stability and function.
Eigenschaften
CAS-Nummer |
90336-60-0 |
|---|---|
Molekularformel |
C21H26OS |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
S-propyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-3-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21(22)23-16-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI-Schlüssel |
URNJEWYJHUNYBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
